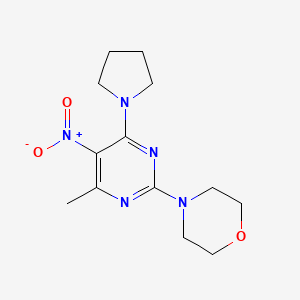

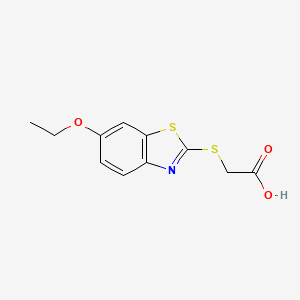

![molecular formula C9H15IO B2622857 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane CAS No. 2287283-45-6](/img/structure/B2622857.png)

1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

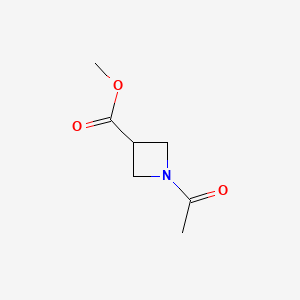

1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is a chemical compound that belongs to the class of organic compounds known as bicyclo[1.1.1]pentanes (BCPs). BCPs are characterized by their unique structure, which consists of three rings of four carbon atoms each . The specific compound you’re asking about has additional functional groups attached to it, including an iodine atom and a methoxypropyl group .

Synthesis Analysis

The synthesis of 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can be achieved through several methods. One common strategy involves the use of triethylborane-initiated radical addition reactions . Another approach involves the azidoheteroarylation of [1.1.1]propellane . In this strategy, an azido radical is generated from the interaction of PIDA and TMSN3, which then selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the final product .Molecular Structure Analysis

The molecular structure of 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained molecule . Attached to this core are an iodine atom and a methoxypropyl group .Chemical Reactions Analysis

The chemical reactions involving 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane are diverse. For instance, it can undergo Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions . Additionally, it can participate in integrated cycloaddition-Sonogashira coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane are influenced by its unique structure. The bicyclo[1.1.1]pentane core imparts a high degree of strain to the molecule . The additional functional groups, such as the iodine atom and the methoxypropyl group, further influence its properties .Mécanisme D'action

The mechanism of action of 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane in chemical reactions often involves the formation of a carbon-centered radical intermediate . This intermediate is formed when an azido radical, generated from the interaction of PIDA and TMSN3, selectively adds to [1.1.1]propellane .

Orientations Futures

The future research directions for 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane and similar compounds are vast. BCPs have been extensively investigated for their potential applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Therefore, the synthesis, functionalization, and application of BCPs, including 1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane, will likely continue to be an active area of research.

Propriétés

IUPAC Name |

1-iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO/c1-11-4-2-3-8-5-9(10,6-8)7-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSMJIGNEOXYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC12CC(C1)(C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

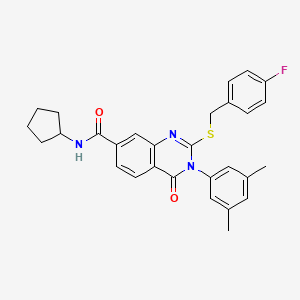

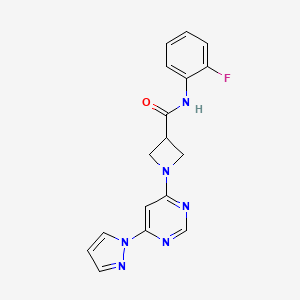

![N-(4-bromo-2-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2622780.png)

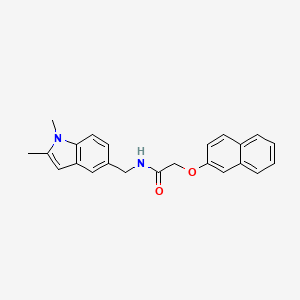

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2622781.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2622784.png)

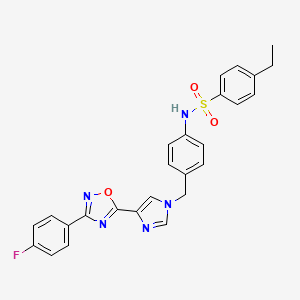

![methyl 3-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2622795.png)

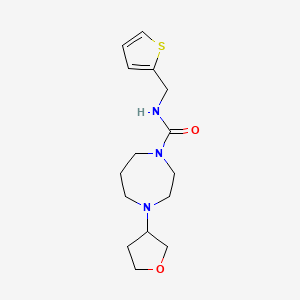

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)